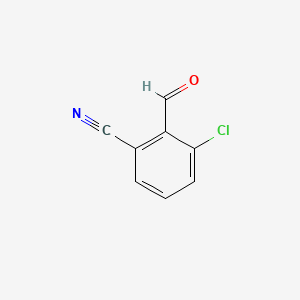![molecular formula C24H37F3O6Si B597162 1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate CAS No. 147127-14-8](/img/structure/B597162.png)
1-[(4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]- is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a dimethylsilyl group
Preparation Methods
The synthesis of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the benzeneacetic acid derivative, followed by the introduction of the methoxy and trifluoromethyl groups. The final step involves the esterification with the 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. The dimethylsilyl group may play a role in protecting the compound from degradation and enhancing its overall stability.
Comparison with Similar Compounds
Similar compounds include:
Benzeneacetic acid, α-methoxy-, (S)-: This compound shares the methoxy group but lacks the trifluoromethyl and dimethylsilyl groups.
Benzeneacetic acid, methyl ester: This compound has a similar benzeneacetic acid core but differs in the ester group and lacks the methoxy and trifluoromethyl groups.
Benzeneacetic acid, α-methoxy-, methyl ester: This compound is similar but lacks the trifluoromethyl and dimethylsilyl groups.
The uniqueness of Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
147127-14-8 |
|---|---|
Molecular Formula |
C24H37F3O6Si |
Molecular Weight |
506.634 |
IUPAC Name |
[(1R)-1-[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl] (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C24H37F3O6Si/c1-16(19-18(32-22(5,6)33-19)15-30-34(8,9)21(2,3)4)31-20(28)23(29-7,24(25,26)27)17-13-11-10-12-14-17/h10-14,16,18-19H,15H2,1-9H3/t16-,18+,19+,23-/m1/s1 |
InChI Key |
BDGRENIBKYGFGK-ZQDYSYBYSA-N |
SMILES |
CC(C1C(OC(O1)(C)C)CO[Si](C)(C)C(C)(C)C)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)OC |
Synonyms |
[4S-[4alpha[S*(S*)],5beta]]-alpha-Methoxy-alpha-(trifluoromethyl)benzeneacetic acid 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


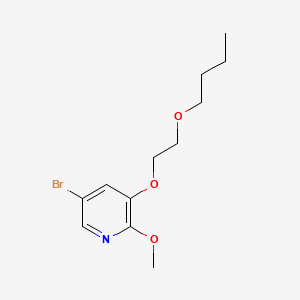
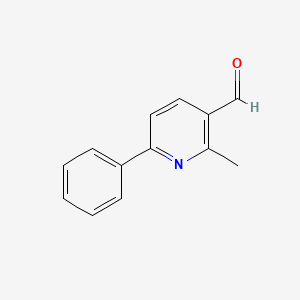
![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/new.no-structure.jpg)
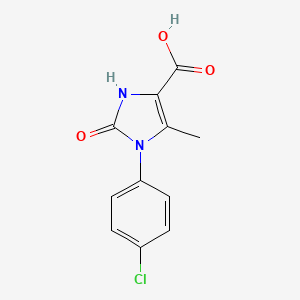
![6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]](/img/structure/B597085.png)
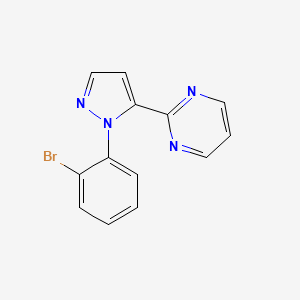
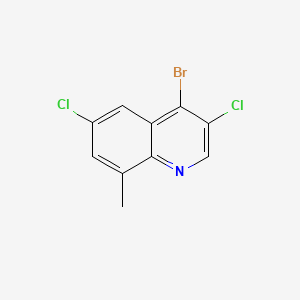
![2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine](/img/structure/B597089.png)
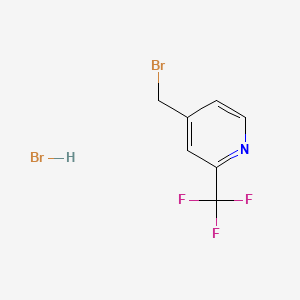
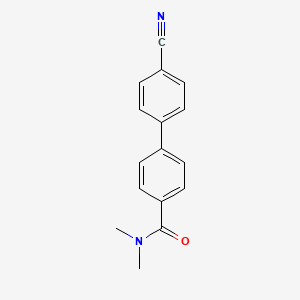
![(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B597100.png)
